molecular formula C11H7Br2N B13985936 2,6-Dibromo-4-phenylpyridine CAS No. 337917-94-9

2,6-Dibromo-4-phenylpyridine

Cat. No.: B13985936
CAS No.: 337917-94-9
M. Wt: 312.99 g/mol
InChI Key: LMFFGAUQSWOBOS-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-phenylpyridine is an organic compound belonging to the class of brominated pyridines It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-phenylpyridine typically involves the bromination of 4-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction Reactions: Pd/C and hydrogen gas at room temperature or slightly elevated temperatures.

Major Products Formed:

Scientific Research Applications

2,6-Dibromo-4-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atoms and phenyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved vary based on the biological system and the intended therapeutic effect .

Comparison with Similar Compounds

    2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of a phenyl group.

    2,6-Dibromo-4-chloropyridine: Contains a chlorine atom at the 4 position instead of a phenyl group.

    2,6-Dibromo-4-nitropyridine: Features a nitro group at the 4 position.

Uniqueness: 2,6-Dibromo-4-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .

Properties

CAS No.

337917-94-9

Molecular Formula

C11H7Br2N

Molecular Weight

312.99 g/mol

IUPAC Name

2,6-dibromo-4-phenylpyridine

InChI

InChI=1S/C11H7Br2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H

InChI Key

LMFFGAUQSWOBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)Br

Origin of Product

United States

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